![molecular formula C23H25N3O4S2 B5034547 [(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE](/img/structure/B5034547.png)
[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE
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Overview
Description
[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene ring, a cyano group, and a carbamoyl group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE typically involves multiple steps, starting with the preparation of the benzothiophene ring. This can be achieved through a cyclization reaction involving a suitable precursor. The cyano group is then introduced via a nucleophilic substitution reaction. The final steps involve the addition of the carbamoyl and methylsulfanyl groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound [(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE has garnered attention in scientific research for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the compound's properties, synthesis, and its diverse applications backed by case studies and data tables.
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that allow interaction with biological targets.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of benzothiophene can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications on the benzothiophene scaffold enhance cytotoxicity against breast cancer cells.
- Antimicrobial Properties : Compounds similar to this one have shown effectiveness against bacterial strains, suggesting potential use as antibiotics. A specific derivative was tested against Staphylococcus aureus and exhibited significant antibacterial activity.
Agricultural Chemistry
The compound's properties may also lend themselves to agricultural applications, particularly as a pesticide or herbicide.
Research Findings
- Pesticidal Activity : Preliminary studies suggest that compounds with similar structures can disrupt pest metabolism, leading to their potential use in crop protection.
Material Science
The unique chemical structure allows for the exploration of this compound in material science, particularly in the development of organic semiconductors.
Insights
- Conductivity Studies : Research into the electronic properties of benzothiophene derivatives has shown promise in organic photovoltaic applications. The compound’s ability to form stable films could be beneficial for solar cell technology.
Mechanism of Action
The mechanism of action of [(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bromomethyl methyl ether
Uniqueness
[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial purposes.
Biological Activity
The compound [(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its effects on specific biological pathways and its potential therapeutic applications.
- Molecular Formula : C23H24N4OS2
- Molecular Weight : 436.59 g/mol
- CAS Number : 443120-82-9
Research indicates that this compound acts as an inhibitor of certain kinases, particularly JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family, which play critical roles in various cellular processes including apoptosis, proliferation, and inflammation.
Key Findings:
- Inhibition Potency : The compound has shown potent inhibition against JNK3 with a pIC50 value of approximately 6.7, indicating a strong binding affinity and effectiveness in inhibiting this kinase .
- Selectivity : It exhibits selectivity against other kinases in the MAPK family, such as JNK1 and p38alpha, suggesting a targeted mechanism that could minimize off-target effects .
Biological Activity and Applications
The biological activity of this compound has been explored in various studies:
Anticancer Activity
The compound's inhibition of JNK pathways suggests potential applications in cancer therapy. JNKs are often implicated in tumorigenesis; hence, their inhibition could lead to reduced cancer cell proliferation and increased apoptosis in malignant cells.
Neuroprotective Effects
Given the role of JNKs in neurodegenerative diseases, this compound may also have neuroprotective properties. Inhibition of JNK3 has been associated with reduced neuronal cell death in models of neurodegeneration .
Case Studies
Several studies have highlighted the biological relevance of compounds related to the target compound:
- Study on JNK Inhibition : A study published in PubMed detailed a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors showing significant effects on cell viability in cancer models .
- Neuroprotection : Research has indicated that selective JNK inhibitors can protect against excitotoxicity in neuronal cultures, suggesting a pathway through which the target compound could exert neuroprotective effects .
Comparative Analysis Table
Property | [(3-Cyano...Butanoate] | Other Related Compounds |
---|---|---|
CAS Number | 443120-82-9 | Varies |
JNK Inhibition (pIC50) | 6.7 | 5.0 - 6.5 |
Selectivity | High | Moderate |
Potential Applications | Anticancer, Neuroprotection | Varies |
Properties
IUPAC Name |
[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-31-12-11-18(25-21(28)15-7-3-2-4-8-15)23(29)30-14-20(27)26-22-17(13-24)16-9-5-6-10-19(16)32-22/h2-4,7-8,18H,5-6,9-12,14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDROYVCERFRCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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